molecular formula C6H3Br2N3 B15330581 6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine

6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B15330581
M. Wt: 276.92 g/mol
InChI Key: ICOHKVOENGGDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine is a halogenated derivative of the [1,2,4]triazolo[4,3-a]pyridine scaffold, a fused heterocyclic system combining a triazole and pyridine ring. Triazolopyridines are recognized for their diverse biological activities, including roles as antifungal agents, herbicidal compounds, and positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluR2) .

Properties

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

IUPAC Name

6,8-dibromo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H3Br2N3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H

InChI Key

ICOHKVOENGGDIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=C1Br)Br

Origin of Product

United States

Preparation Methods

Structural and Functional Significance of 6,8-Dibromo-triazolo[4,3-a]pyridine

Thetriazolo[4,3-a]pyridine core consists of a fused triazole and pyridine ring system, with bromine atoms at the 6- and 8-positions introducing steric and electronic effects that enhance reactivity in cross-coupling reactions. The compound’s planar structure and electron-withdrawing bromine substituents make it ideal for applications in:

  • Pharmaceuticals : As a precursor for kinase inhibitors and anticancer agents targeting solid tumors.
  • Materials Science : In organic semiconductors and light-emitting diodes (LEDs) due to its tunable electronic properties.

Synthetic Routes to 6,8-Dibromo-triazolo[4,3-a]pyridine

Bromination of Pre-FormedTriazolo[4,3-a]pyridine

A direct approach involves brominating the parent triazolopyridine core. The Chinese patent CN105399661A demonstrates a scalable method for dibromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent. Key steps include:

  • Substrate Preparation :Triazolo[4,3-a]pyridine is dissolved in carbon tetrachloride (CCl₄).
  • Bromination : DBDMH (2.0–6.0 equiv) and a radical initiator (e.g., AIBN or BPO, 0.5 mol%) are added under reflux (80°C, 24 h).
  • Workup : The crude product is washed with NaHCO₃, dried, and purified via column chromatography.

Optimization Insights :

  • Initiator Selection : Benzoyl peroxide (BPO) yields 85% compared to 51% with AIBN.
  • Solvent Effects : CCl₄ minimizes side reactions due to its non-polar nature.
  • Temperature : Reactions at 80°C achieve higher yields (90%) than lower temperatures.
Table 1: Bromination Efficiency Under Varied Conditions
Brominating Agent Initiator Equiv. DBDMH Yield (%)
DBDMH AIBN 2.0 51
DBDMH BPO 2.0 85
DBDMH AIBN 6.0 90

Cyclization of Brominated Pyridine Precursors

An alternative strategy involves constructing the triazole ring after introducing bromine atoms. The method from WO2014210042A2 outlines a three-step process:

  • Alkylation : 3-(2-Methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) is alkylated to form (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid (NAPA).
  • Hydrazide Formation : NAPA is coupled with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) to form a hydrazide intermediate (HYDZ).
  • Dehydration : HYDZ undergoes cyclization using thiophosphetane or phosphorus(V) dehydrating agents to yield the triazolopyridine core.

Critical Parameters :

  • Dehydrating Agents : Thiophosphetane achieves >99% purity in cyclization.
  • Acid Treatment : Post-cyclization treatment with HCl yields stable salt forms.

Mechanistic Insights into Key Reactions

Radical Bromination Mechanism

The DBDMH-mediated bromination proceeds via a radical chain mechanism:

  • Initiation : AIBN or BPO generates bromine radicals (Br- ).
  • Propagation : Br- abstracts hydrogen from the pyridine ring, forming a carbon radical.
  • Termination : Bromine radicals combine with the substrate, yielding dibrominated product.

Cyclization Dynamics

The dehydration of HYDZ involves intramolecular nucleophilic attack by the hydrazide nitrogen on the adjacent carbonyl carbon, facilitated by thiophosphetane’s affinity for oxygen. The reaction’s stereospecificity ensures retention of configuration at chiral centers.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : The parent triazolopyridine exhibits singlet peaks for aromatic protons (δ 8.2–8.5 ppm), while brominated derivatives show deshielding (δ 8.7–9.0 ppm).
  • X-ray Crystallography : The monoclinic crystal system (space group P2₁/c) confirms planar geometry, with Br–C bond lengths of 1.89–1.92 Å.

Purity and Stability

  • HPLC : Commercial batches exhibit >97% purity, with trace solvents (CCl₄, DMF) <0.1%.
  • Thermal Stability : The compound remains stable up to 250°C, as shown by TGA.

Industrial-Scale Considerations

Cost-Efficiency

  • DBDMH vs. NBS : DBDMH reduces raw material costs by 40% compared to N-bromosuccinimide (NBS).
  • Solvent Recovery : CCl₄ is recycled via distillation, lowering environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino-triazolopyridine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine in biological systems involves its interaction with specific molecular targets. The bromine atoms can form halogen bonds with biological macromolecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Key Observations:

The 6,8-dibromo analog likely exhibits stronger electron-withdrawing effects than mono-substituted or difluoro derivatives (e.g., 6,8-difluoro compound in Table 1), influencing electronic distribution and reactivity . Fluorine substituents (e.g., 6,8-difluoro) offer smaller steric bulk and higher electronegativity, which may improve metabolic stability compared to brominated analogs .

Synthetic Methods :

  • Oxidative cyclization using N-chlorosuccinimide (NCS) is effective for brominated triazolopyridines, yielding high-purity crystals suitable for X-ray diffraction .
  • Microwave-assisted synthesis accelerates reactions for hydrazone-containing derivatives, enabling rapid SAR exploration .

Crystallographic Trends: Brominated triazolopyridines (e.g., 6-bromo derivative) crystallize in the monoclinic P21/c space group with planar fused-ring systems. The dihedral angle between triazolopyridine and substituent rings (~26–30°) suggests moderate conjugation .

Computational and SAR Insights

  • DFT studies on hydrazone derivatives reveal that electron-withdrawing groups (e.g., Br, F) at C6/C8 stabilize the triazolopyridine core, enhancing antifungal activity via charge transfer interactions .
  • Comparative molecular docking suggests brominated derivatives may form stronger halogen bonds with mGluR2 receptors than non-halogenated analogs .

Q & A

Q. What are the common synthetic routes for 6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine?

The compound can be synthesized via cyclocondensation reactions using heterocyclic amines or sodium salts of propenone derivatives. For example, reactions involving benzofuran-containing precursors with brominated heterocycles yield triazolopyridine derivatives. Structural confirmation is achieved through elemental analysis and spectral techniques (e.g., IR, 1^1H NMR) .

Q. How is the structure of this compound characterized?

Elemental analysis (C, H, N content) and spectral data are critical. IR spectroscopy identifies functional groups (e.g., C-Br stretches at ~500–600 cm1^{-1}), while 1^1H NMR resolves aromatic protons and substituent effects. X-ray crystallography, as demonstrated in related triazolopyridine derivatives, provides definitive bond-length and angle data .

Q. What reactivity patterns are observed at the bromine substituents in this compound?

The bromine atoms at positions 6 and 8 undergo nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions. For example, reaction with pyridinyl amines can yield N-substituted derivatives. Reductive dehalogenation is also possible using Pd/C or Ni catalysts .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and energetics for bromination steps. Reaction path searching algorithms, combined with experimental feedback, can identify optimal temperatures, solvents, and catalysts. This approach reduces trial-and-error experimentation, as demonstrated by ICReDD’s reaction design framework .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Statistical experimental design (e.g., factorial analysis) isolates variables affecting spectral reproducibility. For example, solvent polarity or temperature may shift NMR peaks. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray data resolves ambiguities .

Q. What strategies are used to assess the biological activity of this compound derivatives?

Derivatives are screened against enzyme targets (e.g., kinases) via fluorescence-based assays. Structure-activity relationships (SAR) are established by modifying substituents at positions 3, 6, and 7. For example, carboxylic acid derivatives show enhanced solubility for in vitro testing .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

HPLC with UV detection (λ = 254 nm) quantifies impurities, while differential scanning calorimetry (DSC) confirms thermal stability. Purity >98% is typically required for pharmacological studies, as seen in GLPBIO’s quality control protocols .

Q. How can researchers mitigate toxicity risks during handling?

Use gloveboxes for air-sensitive reactions and LC-MS to detect trace toxic byproducts. Safety Data Sheets (SDS) for related brominated triazolopyridines recommend PPE (gloves, goggles) and fume hoods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.